Cas no 1547491-72-4 (9H-fluorene,1-bromo-9,9-diphenyl-)

1-Bromo-9,9-diphenyl-9H-fluorene is a brominated derivative of 9,9-diphenylfluorene, serving as a versatile intermediate in organic synthesis. Its structure features a bromine substituent at the 1-position of the fluorene core, enhancing reactivity for cross-coupling reactions such as Suzuki or Negishi couplings. The diphenyl groups at the 9-position provide steric stability, improving selectivity in functionalization. This compound is particularly valuable in materials science, enabling the synthesis of conjugated polymers or small-molecule semiconductors for optoelectronic applications. Its high purity and well-defined reactivity make it suitable for precise molecular design in pharmaceuticals and advanced materials. Storage under inert conditions is recommended to maintain stability.
9H-fluorene,1-bromo-9,9-diphenyl- structure
1547491-72-4 structure
Product name:9H-fluorene,1-bromo-9,9-diphenyl-
CAS No:1547491-72-4
MF:C25H17Br
Molecular Weight:397.306485891342
CID:5530955
PubChem ID:66797833

9H-fluorene,1-bromo-9,9-diphenyl- 化学的及び物理的性質

名前と識別子

    • 9H-fluorene,1-bromo-9,9-diphenyl-
    • 1-Bromo-9,9-diphenyl-9H-fluorene
    • 1-bromo-9,9-diphenylfluorene
    • SCHEMBL782649
    • DTXSID201297563
    • KABUIVXKHNWFSA-UHFFFAOYSA-N
    • 1547491-72-4
    • bromo-9,9-diphenyl-9H-fluorene
    • G69887
    • 9H-Fluorene, 1-bromo-9,9-diphenyl-
    • インチ: 1S/C25H17Br/c26-23-17-9-15-21-20-14-7-8-16-22(20)25(24(21)23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H
    • InChIKey: KABUIVXKHNWFSA-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2)(C2=CC=CC=C2)C2=C(C=CC=C2)C2=C1C(Br)=CC=C2

計算された属性

  • 精确分子量: 396.05136g/mol
  • 同位素质量: 396.05136g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 455
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 7.4
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 1.363±0.06 g/cm3(Predicted)
  • Boiling Point: 479.9±24.0 °C(Predicted)

9H-fluorene,1-bromo-9,9-diphenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01PYU2-1g
9H-Fluorene, 1-bromo-9,9-diphenyl-
1547491-72-4 98%
1g
$34.00 2024-06-20
1PlusChem
1P01PYU2-5g
9H-Fluorene, 1-bromo-9,9-diphenyl-
1547491-72-4 98%
5g
$113.00 2024-06-20

9H-fluorene,1-bromo-9,9-diphenyl- 関連文献

9H-fluorene,1-bromo-9,9-diphenyl-に関する追加情報

Comprehensive Overview of 9H-fluorene,1-bromo-9,9-diphenyl- (CAS No. 1547491-72-4)

The compound 9H-fluorene,1-bromo-9,9-diphenyl- (CAS No. 1547491-72-4) is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon with significant applications in organic synthesis and materials science. This molecule features a fluorene core substituted with a bromine atom at the 1-position and two phenyl groups at the 9-position, making it a valuable intermediate for constructing complex organic frameworks. Its unique structure and reactivity have garnered attention in fields such as OLED materials, pharmaceutical intermediates, and polymer chemistry.

In recent years, the demand for high-performance organic materials has surged, driven by advancements in optoelectronic devices and sustainable chemistry. Researchers are increasingly exploring 9H-fluorene derivatives due to their excellent thermal stability, tunable electronic properties, and versatility in functionalization. The introduction of a bromine atom in 1-bromo-9,9-diphenylfluorene enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in synthesizing conjugated polymers and small-molecule semiconductors.

From an industrial perspective, CAS No. 1547491-72-4 is often discussed in the context of green chemistry and atom economy. Manufacturers and academic labs alike are optimizing synthetic routes to minimize waste and improve yields, aligning with global trends toward environmentally friendly processes. Questions frequently searched by users include: "How to synthesize 1-bromo-9,9-diphenylfluorene?", "Applications of fluorene derivatives in OLEDs", and "Safety data for brominated fluorenes". Addressing these queries, this compound’s synthesis typically involves bromination of 9,9-diphenylfluorene under controlled conditions, with detailed protocols available in peer-reviewed journals.

The optical and electronic properties of 9H-fluorene,1-bromo-9,9-diphenyl- make it a candidate for organic photovoltaics (OPVs) and light-emitting diodes (LEDs). Its rigid, planar structure facilitates π-π stacking, which is critical for charge transport in thin-film devices. Additionally, the bromine atom serves as a handle for further functionalization, enabling the design of tailored materials for specific applications. This adaptability has led to its inclusion in studies on next-generation display technologies and energy storage solutions.

For researchers and industry professionals, understanding the structure-activity relationship of fluorene-based compounds is essential. Computational chemistry tools, such as density functional theory (DFT), are often employed to predict the behavior of 1-bromo-9,9-diphenylfluorene in various environments. These insights guide experimental work, reducing trial-and-error in lab settings. Moreover, the compound’s compatibility with scalable synthesis methods positions it as a practical choice for commercial applications.

In summary, 9H-fluorene,1-bromo-9,9-diphenyl- (CAS No. 1547491-72-4) exemplifies the intersection of fundamental research and applied science. Its role in advancing organic electronics and sustainable chemistry underscores its importance in contemporary scientific discourse. As innovation continues, this compound is poised to remain a key player in the development of cutting-edge materials and technologies.

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